2-Phenylimidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the family of imidazo[1,2-a]pyridines. This compound is characterized by its unique structural features and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. It is classified as a phenyl-substituted imidazo compound, which is known for its diverse applications in pharmaceuticals and materials science.
The compound's molecular formula is , with a molecular weight of approximately 210.23 g/mol. It has been identified with the CAS number 25142-28-3. As an imidazo[1,2-a]pyridine derivative, it is part of a broader class of compounds that exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties .
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-ol can be achieved through several methods:
The reaction conditions often involve heating to moderate temperatures (around 80°C) and can be optimized for specific substituents to enhance yield and selectivity. The use of microwave irradiation has also been explored to expedite reactions and improve efficiency .
The structure of 2-Phenylimidazo[1,2-a]pyridin-3-ol can be represented with the following identifiers:
The compound features a fused ring system comprising an imidazole and pyridine moiety along with a phenolic group at the 3-position, contributing to its chemical reactivity and biological activity .
2-Phenylimidazo[1,2-a]pyridin-3-ol participates in various chemical reactions:
These reactions yield various substituted imidazo[1,2-a]pyridines that can be further functionalized for specific applications in medicinal chemistry and materials science.
The mechanism of action for 2-Phenylimidazo[1,2-a]pyridin-3-ol involves its interaction with specific molecular targets within biological systems. It has been found to inhibit enzymes such as farnesyl diphosphate synthase and phosphodiesterase III. These enzymes play crucial roles in cellular signaling pathways, influencing processes such as inflammation and cell proliferation .
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound exhibits typical reactivity associated with phenolic compounds and nitrogen-containing heterocycles. Its ability to participate in electrophilic aromatic substitution and nucleophilic addition makes it versatile for synthetic applications.
2-Phenylimidazo[1,2-a]pyridin-3-ol has numerous applications across various fields:
Imidazo[1,2-a]pyridine represents a privileged scaffold in drug discovery due to its versatile bioisosteric properties, structural rigidity, and balanced physicochemical profile. This fused bicyclic system exhibits broad therapeutic potential across antiviral, anticancer, anti-inflammatory, and neurological applications. The scaffold’s synthetic accessibility enables rapid generation of structurally diverse libraries, facilitating structure-activity relationship (SAR) studies. As a planar, π-excessive heterocycle, it readily engages in hydrophobic interactions, hydrogen bonding, and π-stacking within biological targets, making it an ideal template for rational drug design [1] [6].
The medicinal exploration of imidazo[1,2-a]pyridines began in the mid-20th century, with significant milestones including the 1959 synthesis of 2-phenyl derivatives demonstrating unexpected biological activities [6]. A breakthrough emerged in the 1980s-1990s with the development of zolpidem, a 2-phenylimidazo[1,2-a]pyridine GABA_A receptor agonist that became a first-line insomnia therapeutic. This success spurred systematic investigations into structure-activity relationships, particularly at the C2, C3, and C6 positions. Seminal work in 1997 by Benavides et al. identified N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides as high-affinity ligands for peripheral benzodiazepine receptors (PBR), with compound 7f exhibiting sub-nanomolar binding affinity (IC₅₀ = 3.2 × 10⁻⁸ M) and α₁-subunit selectivity [3].
Contemporary research has expanded into targeted cancer therapies, exemplified by STAT3 inhibitors like compound 8 (W1131). This derivative demonstrated nanomolar inhibition of STAT3 phosphorylation (IC₅₀ = 0.19 µM) and significant tumor growth suppression in patient-derived gastric cancer xenografts. However, metabolic instability (t₁/₂ = 12.2 min in human liver microsomes) necessitated further optimization via structure-metabolism relationship studies [1]. Current strategies focus on leveraging C3 functionalization and ring fusion to enhance target engagement while addressing pharmacokinetic limitations.
Table 1: Key Milestones in Imidazo[1,2-a]pyridine Drug Development
| Year | Compound/Class | Therapeutic Area | Development Stage |
|---|---|---|---|
| 1959 | 2-Phenylimidazo[1,2-a]pyridine | N/A (scaffold establishment) | Preclinical |
| 1997 | N,N-Dialkyl-3-acetamides (e.g., 7f) | Neurological (PBR ligands) | Preclinical |
| 2022 | STAT3 inhibitors (e.g., 8/W1131) | Oncology (gastric cancer) | Preclinical |
| 2023 | COX-2 inhibitors (e.g., 5n) | Inflammation | Preclinical |
The 2-phenyl group profoundly influences the pharmacological profile of imidazo[1,2-a]pyridines through electronic modulation, conformational restriction, and enhanced target interactions. This substitution establishes a co-planar conformation between the heterocycle and phenyl ring, confirmed by X-ray crystallography, which extends molecular conjugation and stabilizes bioactive conformations [5]. In benzodiazepine receptor ligands, the 2-phenyl moiety is indispensable for GABA_A receptor subtype selectivity. Systematic modifications revealed that ortho-substitution on the phenyl ring enhances PBR binding affinity by 10-100 fold compared to meta- or para-substituted analogs, indicating steric complementarity within the receptor’s hydrophobic subpockets [3].
In oncology applications, the 2-aryl group is critical for STAT3 SH2 domain inhibition. Molecular docking shows the phenyl ring engages in π-π stacking with Phe716 and hydrophobic interactions with Lys591/Lys626 residues, disrupting phosphotyrosine peptide binding [1]. Recent COX-2 inhibitors further demonstrate the pharmacophoric versatility of this moiety. Compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) achieves exceptional COX-2 selectivity (SI = 508.6) through strategic 2-aryl substitution: the para-methylsulfonylphenyl group inserts into the COX-2 secondary pocket, forming hydrogen bonds with Arg513 and His90, while the p-tolylamino group occupies the hydrophobic cleft near Tyr355 [2].
Table 2: Impact of 2-Phenyl Substitution on Biological Activity
| Compound | Substituent Pattern | Target | Activity Enhancement |
|---|---|---|---|
| 7f | 2-Phenyl, 6-methyl | GABA_A receptor | EC₅₀ = 32 nM (α₁β₂γ₂ₛ) |
| 5n | 2-(4-Methylsulfonylphenyl) | COX-2 | IC₅₀ = 70 nM, SI = 508.6 |
| 8 (W1131) | 2-Phenyl with unsaturated piperidine | STAT3 | IC₅₀ = 190 nM |
| HPIP derivatives | 2-(2'-Hydroxyphenyl) | ESIPT probes | Tunable luminescence (450-650 nm) |
The 3-hydroxy group introduces tautomerism, hydrogen-bonding capability, and metal-chelating potential, fundamentally altering the pharmacodynamic and pharmacokinetic properties of 2-phenylimidazo[1,2-a]pyridines. This functionality enables excited-state intramolecular proton transfer (ESIPT), producing large Stokes shifts (>150 nm) beneficial for bioimaging probes. HPIP (2'-hydroxy-2-phenylimidazo[1,2-a]pyridine) exhibits green emission (λₑₘ = 500 nm) that redshifts to 650 nm upon para-electron-withdrawing aryl substitutions at C6/C8 positions, demonstrating tunable luminescence for cellular tracking [5].
Synthetically, the 3-ol derivatives are accessible via:
In pharmacophore design, the 3-hydroxy group serves dual roles:
Computational studies reveal that 3-hydroxy derivatives exhibit favorable binding to viral entry proteins. Schiff base analogs demonstrate ACE2 affinity (ΔG = -9.1 kcal/mol) competitive with angiotensin II (-9.2 kcal/mol) through H-bonding with Asp350 and hydrophobic interactions with Leu351/Tyr352 [8]. Molecular electrostatic potential (MEP) maps confirm enhanced electronegativity near the 3-OH group, facilitating dipole-dipole interactions with target proteins.
Table 3: Bioactivity Profiles of Representative 3-Hydroxy Derivatives
| Compound | 3-Position Modification | Biological Target | Key Activity |
|---|---|---|---|
| HPIP derivatives | OH (ESIPT-capable) | Luminescence probe | Tunable solid-state emission |
| Schiff base 7a | -CH=N-C₆H₄-4-OMe | ACE2/Spike protein | ΔG = -9.1 kcal/mol (ACE2) |
| COX-2 inhibitors | -NH-C₆H₄-R | COX-2 | IC₅₀ = 0.07 µM (5n) |
| Reduced 4a | -CH₂N(CH₃)CH₂- | Synthetic intermediate | Enables C3-alkylation |
Interactive Data: Structure-Activity Explorer
| Position | Variable Group | Biological Activity | Electronic Effect |
|---|---|---|---|
| C2 | 4-(SO₂CH₃)-C₆H₄ | COX-2 IC₅₀ = 70 nM | Strong electron-withdrawing |
| C2 | 2-OH-C₆H₄ | ESIPT λₑₘ = 500 nm | Intramolecular H-bond |
| C3 | OH | ACE2 ΔG ≈ -9 kcal/mol | H-bond donor |
| C3 | OCH₃ | Reduced STAT3 affinity | H-bond acceptor only |
| C6 | Aryl | ESIPT λₑₘ up to 650 nm | Extended conjugation |
Concluding Remarks
The 2-phenylimidazo[1,2-a]pyridin-3-ol scaffold represents a versatile molecular framework with tunable properties for diverse therapeutic applications. Strategic modifications at C2 and C3 positions enable precise optimization of target engagement, selectivity, and metabolic stability. Future research will likely exploit ESIPT properties for theranostic applications and leverage advanced synthetic methodologies to explore underexplored chemical space around this privileged scaffold.
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: